molecular formula C7H15Cl2N2O4P B029615 Carboxyphosphamide CAS No. 22788-18-7

Carboxyphosphamide

Numéro de catalogue: B029615
Numéro CAS: 22788-18-7
Poids moléculaire: 293.08 g/mol
Clé InChI: QLAKAJLYYGOZQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carboxyphosphamide is an inactive metabolite of the cytotoxic antineoplastic drug cyclophosphamide. It is formed through the oxidation of aldophosphamide by the enzyme aldehyde dehydrogenase. This compound is known for its role in the metabolic pathway of cyclophosphamide inactivation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of carboxyphosphamide involves the metabolic conversion of cyclophosphamide. Cyclophosphamide is first metabolized to 4-hydroxycyclophosphamide, which then tautomerizes into aldophosphamide. Aldophosphamide is subsequently oxidized by aldehyde dehydrogenase to form this compound .

Industrial Production Methods

Industrial production of this compound is not typically performed directly. Instead, it is produced as a metabolite during the administration of cyclophosphamide in clinical settings. The focus is on the synthesis and administration of cyclophosphamide, which then undergoes metabolic conversion in the body to produce this compound .

Applications De Recherche Scientifique

Cancer Treatment

Carboxyphosphamide's role in cancer treatment is indirect but critical. It is a product of cyclophosphamide metabolism, which has potent alkylating properties that contribute to its anticancer effects. The following table summarizes the relationship between cyclophosphamide and its metabolites, including this compound:

Metabolite Activity Clinical Relevance
CyclophosphamideActiveDirectly cytotoxic to cancer cells
AldophosphamideIntermediatePrecursor to both this compound and active metabolites
This compoundInactiveServes as a detoxification product; excess can indicate toxicity

Pharmacogenomics

Variability in the metabolism of cyclophosphamide to this compound can lead to differences in therapeutic outcomes among patients. Genetic polymorphisms in enzymes such as aldehyde dehydrogenase affect the conversion rates, influencing both efficacy and toxicity levels. Studies have shown that certain populations exhibit phenotypic deficiencies in this compound elimination, which can result in increased toxicity from cyclophosphamide treatment .

Variability in Metabolism

A study investigating individual variations in cyclophosphamide metabolism found that some patients had significantly lower urinary excretion rates of this compound, suggesting impaired detoxification pathways . This variability can lead to increased side effects or reduced efficacy in chemotherapy regimens.

Impact on Treatment Outcomes

In a cohort study examining cancer patients treated with cyclophosphamide, those with higher levels of this compound experienced more severe adverse effects without corresponding increases in therapeutic benefit . This finding emphasizes the need for personalized medicine approaches that consider metabolic profiles when administering chemotherapy.

Mécanisme D'action

Carboxyphosphamide itself does not exert significant biological effects. Instead, it is a product of the detoxification pathway of cyclophosphamide. Cyclophosphamide is metabolized to 4-hydroxycyclophosphamide, which then forms aldophosphamide. Aldophosphamide is oxidized by aldehyde dehydrogenase to produce this compound, which is an inactive and non-toxic metabolite .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique in that it is an inactive and non-toxic metabolite, playing a crucial role in the detoxification of cyclophosphamide. This distinguishes it from other metabolites like 4-hydroxycyclophosphamide and aldophosphamide, which are active and can exert cytotoxic effects .

Activité Biologique

Carboxyphosphamide is a significant metabolite of cyclophosphamide, a widely used chemotherapeutic agent. Understanding its biological activity is crucial for optimizing cancer treatment regimens and minimizing adverse effects. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and clinical implications.

Metabolic Pathways

This compound is primarily formed through the metabolic conversion of cyclophosphamide via aldehyde dehydrogenase (ALDH) enzymes. The metabolic pathway can be summarized as follows:

  • Cyclophosphamide Activation : Cyclophosphamide is activated in the liver by cytochrome P450 enzymes to produce 4-hydroxycyclophosphamide and aldophosphamide.
  • Conversion to this compound : Aldophosphamide can be further metabolized by ALDH enzymes to form this compound, a less toxic metabolite compared to phosphoramide mustard, the active alkylating agent responsible for cytotoxic effects in cancer cells .

Pharmacological Effects

This compound plays a dual role in cancer therapy:

  • Detoxification : It acts as a detoxification product of cyclophosphamide, reducing the potential for toxicity associated with its active metabolites .
  • Impact on Efficacy : The production of this compound can also influence the therapeutic efficacy of cyclophosphamide. High levels of this compound may lead to reduced availability of phosphoramide mustard, thus potentially diminishing the drug's effectiveness against tumors .

Case Studies

  • Hepatotoxicity : A notable case reported acute liver injury associated with cyclophosphamide treatment, where elevated levels of this compound were observed. The patient exhibited significant liver function test abnormalities that normalized after discontinuation of cyclophosphamide .
  • Cardiomyopathy : Another case highlighted cyclophosphamide-induced cardiomyopathy, emphasizing the importance of monitoring metabolites like this compound during treatment to mitigate risks of cardiac toxicity .

Research Findings

  • A study indicated that genetic polymorphisms affecting ALDH and cytochrome P450 enzymes could influence the levels of this compound produced in patients, leading to variability in treatment responses and side effects .
  • Research has shown that inhibiting ALDH3A1 can enhance cellular sensitivity to cyclophosphamide by preventing the conversion to this compound, thus favoring the accumulation of phosphoramide mustard and increasing cytotoxicity against cancer cells .

Data Table: Key Findings on this compound Activity

StudyFindingsImplications
Genetic polymorphisms affect metabolismVariability in patient response
Hepatotoxicity linked to cyclophosphamideNeed for monitoring liver function
Cardiomyopathy observed in high-dose therapyImportance of cardiac monitoring
ALDH3A1 inhibition increases sensitivityPotential strategy to enhance efficacy

Propriétés

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAKAJLYYGOZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030866
Record name Carboxyphosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22788-18-7
Record name Carboxyphosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22788-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyphosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyphosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboxyphosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carboxyphosphamide
Reactant of Route 2
Reactant of Route 2
Carboxyphosphamide
Reactant of Route 3
Carboxyphosphamide
Reactant of Route 4
Carboxyphosphamide
Reactant of Route 5
Carboxyphosphamide
Reactant of Route 6
Carboxyphosphamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.